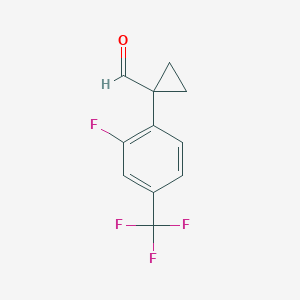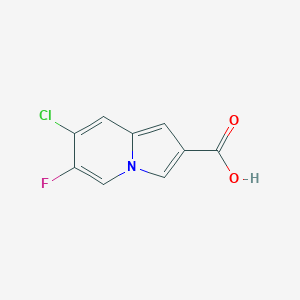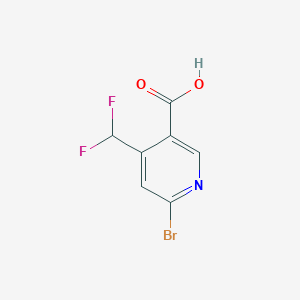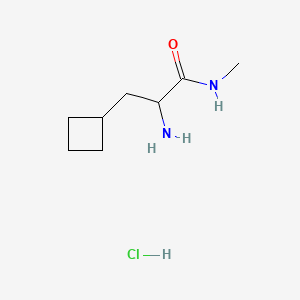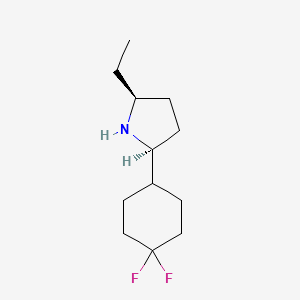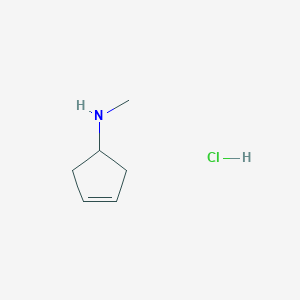
(R)-1-(3-Ethynylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(3-Ethynylphenyl)ethan-1-ol is a chiral alcohol compound characterized by the presence of an ethynyl group attached to a phenyl ring and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Ethynylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-1-phenylethan-1-ol.
Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction, where the precursor reacts with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Purification: The product is purified using techniques such as column chromatography to obtain the desired ®-1-(3-Ethynylphenyl)ethan-1-ol.
Industrial Production Methods: In an industrial setting, the synthesis of ®-1-(3-Ethynylphenyl)ethan-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the Sonogashira coupling reaction efficiently.
Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: ®-1-(3-Ethynylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The ethynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst can reduce the ethynyl group.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alkenes or alkanes.
Substitution Products: Halogenated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
®-1-(3-Ethynylphenyl)ethan-1-ol has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Materials Science: Explored for its use in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-1-(3-Ethynylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the hydroxyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Similar Compounds:
(S)-1-(3-Ethynylphenyl)ethan-1-ol: The enantiomer of ®-1-(3-Ethynylphenyl)ethan-1-ol, differing in the spatial arrangement of atoms.
1-(3-Ethynylphenyl)ethan-1-one: A ketone derivative with similar structural features.
1-(3-Ethynylphenyl)ethanol: The racemic mixture of ®- and (S)-1-(3-Ethynylphenyl)ethan-1-ol.
Uniqueness: ®-1-(3-Ethynylphenyl)ethan-1-ol is unique due to its chiral nature, which can lead to enantioselective interactions with biological targets. This property makes it valuable in the development of enantioselective drugs and catalysts.
Propiedades
Fórmula molecular |
C10H10O |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
(1R)-1-(3-ethynylphenyl)ethanol |
InChI |
InChI=1S/C10H10O/c1-3-9-5-4-6-10(7-9)8(2)11/h1,4-8,11H,2H3/t8-/m1/s1 |
Clave InChI |
NDNBTBNOCGSXHL-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC(=C1)C#C)O |
SMILES canónico |
CC(C1=CC=CC(=C1)C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



